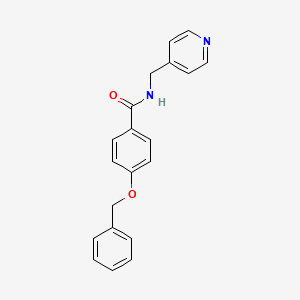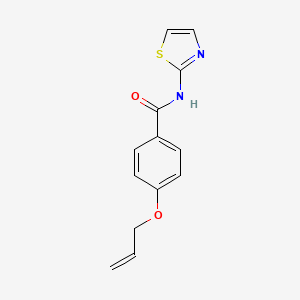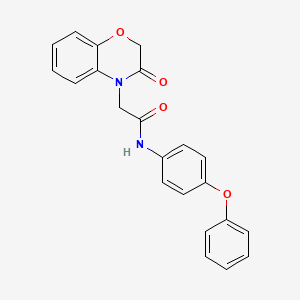![molecular formula C11H14IN3OS B4403902 N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B4403902.png)
N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide
説明
N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound, also known as IMPY, has been shown to have a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. In
作用機序
The mechanism of action of N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide is not fully understood, but it is believed to involve the binding of the compound to specific proteins or other biomolecules in the body. The binding of this compound to amyloid-beta plaques and alpha-synuclein has been well-documented, and it is thought that this binding may disrupt the aggregation of these proteins and prevent their accumulation in the brain.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it a valuable tool for studying various biological processes. The compound has been shown to have antioxidant properties, which may help to reduce oxidative stress in the body. Additionally, this compound has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the brain and other tissues.
実験室実験の利点と制限
The advantages of using N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide in lab experiments include its high affinity for specific proteins and biomolecules, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also limitations to using this compound, including its relatively high cost, the need for specialized equipment and expertise to synthesize and handle the compound, and the potential for off-target effects.
将来の方向性
There are several future directions for research on N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide, including the development of new synthesis methods to increase yield and purity, the investigation of the compound's potential therapeutic applications for neurodegenerative disorders, and the exploration of its effects on other biological processes. Additionally, there is a need for further research to fully understand the mechanism of action of this compound and to identify potential side effects or safety concerns associated with its use.
In conclusion, this compound, or this compound, is a valuable tool for studying various biological processes, particularly in the context of neurodegenerative disorders. The compound's high affinity for specific proteins and biomolecules, ability to cross the blood-brain barrier, and low toxicity make it a promising candidate for further research and development. However, there are also limitations to using this compound, and further research is needed to fully understand its mechanism of action and potential side effects.
科学的研究の応用
N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide has been used in a variety of scientific research applications, including the study of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has been shown to bind to amyloid-beta plaques, which are a hallmark of Alzheimer's disease, and can be used as a diagnostic tool for detecting these plaques in the brain. Additionally, this compound has been shown to bind to alpha-synuclein, a protein that is associated with Parkinson's disease, and may have potential therapeutic applications for this condition.
特性
IUPAC Name |
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN3OS/c1-6(2)10(16)15-11(17)14-9-5-4-8(12)7(3)13-9/h4-6H,1-3H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADPHOQDMBXYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1-benzofuran-2-yl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4403824.png)
![N-cyclopropyl-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403827.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]pentanamide](/img/structure/B4403836.png)

amine hydrochloride](/img/structure/B4403842.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4403850.png)

![N-[3-(acetylamino)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B4403859.png)

![4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4403891.png)
![4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403908.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4403919.png)